molecular formula C23H18FN3O3 B11395232 4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11395232
M. Wt: 403.4 g/mol
InChI Key: KCGNWMHNDRLLNS-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a unique combination of fluorophenyl, furan, hydroxyphenyl, and pyrrolopyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include 2-fluorophenyl derivatives, furan-2-ylmethyl compounds, and 2-hydroxy-5-methylphenyl precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining the fluorophenyl and furan-2-ylmethyl compounds under acidic or basic conditions.

    Cyclization: Forming the pyrrolopyrazolone core through intramolecular cyclization reactions.

    Functional Group Modifications: Introducing the hydroxy and methyl groups through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-furamide
  • N-(4-fluorophenyl)-2-furamide
  • N-(3,5-difluorophenyl)-2-furamide

Uniqueness

4-(2-fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H18FN3O3/c1-13-8-9-18(28)16(11-13)20-19-21(26-25-20)23(29)27(12-14-5-4-10-30-14)22(19)15-6-2-3-7-17(15)24/h2-11,22,28H,12H2,1H3,(H,25,26)

InChI Key

KCGNWMHNDRLLNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F

Origin of Product

United States

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